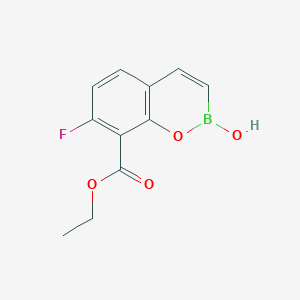

ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate

Beschreibung

Ethyl-7-Fluor-2-hydroxy-2H-1,2-Benzoxaborinin-8-carboxylat ist eine synthetische organische Verbindung, die zur Klasse der Benzoxaborinine gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Boratoms innerhalb einer heterocyclischen Ringstruktur aus, was ihr einzigartige chemische Eigenschaften verleiht.

Eigenschaften

Molekularformel |

C11H10BFO4 |

|---|---|

Molekulargewicht |

236.01 g/mol |

IUPAC-Name |

ethyl 7-fluoro-2-hydroxy-1,2-benzoxaborinine-8-carboxylate |

InChI |

InChI=1S/C11H10BFO4/c1-2-16-11(14)9-8(13)4-3-7-5-6-12(15)17-10(7)9/h3-6,15H,2H2,1H3 |

InChI-Schlüssel |

XWGWOJMCQWWNAF-UHFFFAOYSA-N |

Kanonische SMILES |

B1(C=CC2=C(O1)C(=C(C=C2)F)C(=O)OCC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-7-Fluor-2-hydroxy-2H-1,2-Benzoxaborinin-8-carboxylat erfolgt in der Regel in einem mehrstufigen Prozess. Ein gängiges Verfahren beinhaltet die folgenden Schritte:

Bildung des Benzoxaborininrings: Dieser Schritt umfasst die Cyclisierung eines geeigneten Vorläufers, der Bor-, Sauerstoff- und Stickstoffatome enthält. Die Reaktion wird häufig unter einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern.

Einführung des Fluoratoms: Das Fluoratom wird durch eine nucleophile Substitutionsreaktion unter Verwendung eines Fluorierungsmittels wie Diethylaminoschwefeltrifluorid (DAST) oder Selectfluor eingeführt.

Veresterung: Die Carbonsäuregruppe wird unter Verwendung von Ethanol in Gegenwart eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure verestert.

Industrielle Produktionsmethoden

Die industrielle Produktion von Ethyl-7-Fluor-2-hydroxy-2H-1,2-Benzoxaborinin-8-carboxylat kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dies beinhaltet die Verwendung von kontinuierlichen Fließreaktoren, automatisierter Synthese und strengen Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-7-Fluor-2-hydroxy-2H-1,2-Benzoxaborinin-8-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Estergruppe kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu einem Alkohol reduziert werden.

Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)

Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide

Hauptprodukte

Oxidation: Bildung eines Ketons oder Aldehyds

Reduktion: Bildung eines Alkohols

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-7-Fluor-2-hydroxy-2H-1,2-Benzoxaborinin-8-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Boratom kann reversible kovalente Bindungen mit Biomolekülen eingehen, die ihre Aktivität modulieren können. Das Fluoratom verstärkt die Lipophilie der Verbindung und ermöglicht ihr so eine effektivere Penetration von biologischen Membranen. Die Hydroxygruppe kann an Wasserstoffbrückenbindungen beteiligt sein, was die Wechselwirkungen der Verbindung mit ihren Zielstrukturen weiter beeinflusst.

Wirkmechanismus

The mechanism of action of ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate involves its interaction with specific molecular targets. The boron atom can form reversible covalent bonds with biomolecules, which can modulate their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can participate in hydrogen bonding, further influencing the compound’s interactions with its targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Ethyl-7-Chlor-2-hydroxy-2H-1,2-Benzoxaborinin-8-carboxylat

- Ethyl-7-Brom-2-hydroxy-2H-1,2-Benzoxaborinin-8-carboxylat

- Ethyl-7-Iod-2-hydroxy-2H-1,2-Benzoxaborinin-8-carboxylat

Einzigartigkeit

Ethyl-7-Fluor-2-hydroxy-2H-1,2-Benzoxaborinin-8-carboxylat ist durch das Vorhandensein des Fluoratoms einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Die hohe Elektronegativität und die geringe Größe von Fluor ermöglichen starke Wechselwirkungen mit biologischen Zielstrukturen, was diese Verbindung besonders interessant für Anwendungen in der medizinischen Chemie macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.